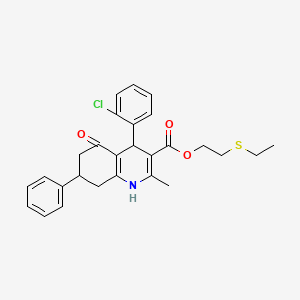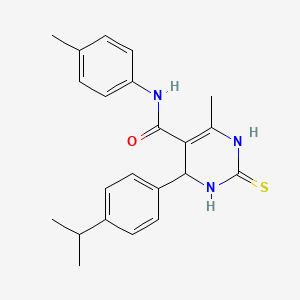![molecular formula C20H19ClFN3O2 B4955191 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4955191.png)
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CP-55940, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the active component of marijuana. CP-55940 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. In recent years, CP-55940 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione acts as a potent agonist of the cannabinoid receptors, which are found throughout the body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes such as pain sensation, appetite, and immune function. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system and produce a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models, which may make it a potential treatment for conditions such as chronic pain and inflammatory diseases. This compound has also been shown to have anti-convulsant effects, which could make it a potential treatment for epilepsy. Additionally, this compound has been shown to have neuroprotective effects, which could make it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids. Additionally, this compound has a relatively short half-life and may require frequent dosing in experiments.
未来方向
There are several potential future directions for research on 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is the potential therapeutic applications for conditions such as chronic pain, inflammatory diseases, and epilepsy. Additionally, there is interest in investigating the neuroprotective effects of this compound and its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new synthetic cannabinoids that may have improved therapeutic properties compared to this compound.
合成方法
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary and has not been disclosed in the scientific literature.
科学研究应用
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects in animal models. This compound has also been investigated as a potential treatment for conditions such as multiple sclerosis, neuropathic pain, and epilepsy.
属性
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c21-14-1-5-16(6-2-14)23-9-11-24(12-10-23)18-13-19(26)25(20(18)27)17-7-3-15(22)4-8-17/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOMTYKCHCJYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4955114.png)
![6-amino-4-(4-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955116.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B4955121.png)
![diethyl [4-(4-fluorophenoxy)butyl]malonate](/img/structure/B4955131.png)
![1-(3-methylbenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4955147.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide](/img/structure/B4955148.png)
![N-allyl-N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4955152.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4955165.png)
![ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B4955173.png)


![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)
![2-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4955211.png)
